Methyl Laurate

Description

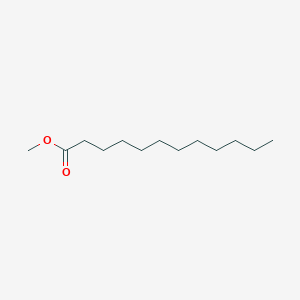

Structure

3D Structure

Properties

IUPAC Name |

methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUPQYQJKYHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026889 | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267 °C, 148.00 °C. @ 18.00 mm Hg | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8702 @ 20 °C/4 °C, 0.863-0.872 | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Water-white liquid | |

CAS No. |

111-82-0 | |

| Record name | Methyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPS6BI6KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.2 °C, 5 °C | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Methyl Laurate: A Technical Guide for Researchers

An in-depth guide on the esterification of lauric acid and methanol to synthesize methyl laurate, focusing on catalytic methods, experimental protocols, and process optimization for researchers, scientists, and drug development professionals.

This compound, the methyl ester of lauric acid, is a valuable chemical intermediate with wide-ranging applications in the cosmetic, food, and pharmaceutical industries. It serves as a precursor for the synthesis of various surfactants, emulsifiers, and fragrances. This technical guide provides a comprehensive overview of the synthesis of this compound through the esterification of lauric acid with methanol, with a particular focus on catalyzed reactions.

Core Reaction and Catalysis

The synthesis of this compound is achieved through the Fischer esterification of lauric acid with methanol. This reversible reaction is typically catalyzed by an acid to achieve a high conversion rate. The general chemical equation is as follows:

CH₃(CH₂)₁₀COOH + CH₃OH ⇌ CH₃(CH₂)₁₀COOCH₃ + H₂O

While traditional methods have employed mineral acids like sulfuric acid, these catalysts can lead to equipment corrosion and environmental concerns.[1] Modern research has focused on developing more benign and reusable catalysts, such as ionic liquids and solid acid catalysts.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using different catalytic systems.

General Esterification Procedure

The following is a general protocol for the esterification of lauric acid with methanol, which can be adapted for different catalysts:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid, methanol, and the chosen catalyst.[2]

-

Reaction Conditions : The reaction mixture is then heated to the desired temperature and stirred vigorously for a specified duration.[2]

-

Product Isolation : Upon completion, the reaction mixture may form two phases. The upper phase, primarily consisting of this compound, can be separated by decantation.[3] The lower phase, which may contain the catalyst (especially in the case of ionic liquids), can be collected for potential reuse.[2]

-

Purification : The crude this compound can be further purified by washing with a saturated sodium bicarbonate solution and then with water to remove any remaining acid and methanol. Subsequent drying and distillation can yield high-purity this compound.[4]

Catalyst-Specific Protocols

1. Using the Ionic Liquid [Hnmp]HSO₄:

-

Catalyst Preparation : The Brønsted acidic ionic liquid 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) is synthesized by adding a stoichiometric amount of concentrated sulfuric acid (98%) dropwise to 1-methyl-2-pyrrolidone at 0°C. The mixture is stirred for one hour at 0°C and then for 24 hours at room temperature. The resulting ionic liquid is washed with ethyl acetate to remove non-ionic residues and dried under a vacuum.[3]

-

Esterification : For the esterification reaction, lauric acid, methanol, and the [Hnmp]HSO₄ catalyst are combined in a flask. Optimal conditions have been reported to be a catalyst dosage of 5.23% (by weight of lauric acid), a methanol to lauric acid molar ratio of 7.68:1, a reaction temperature of 70°C, and a reaction time of 2.27 hours.[5]

2. Using Cerium Phosphotungstate:

-

Esterification : Lauric acid and anhydrous methanol are placed in a flask with cerium phosphotungstate as the catalyst. The reaction is carried out at a specific temperature and duration. One study suggests optimal conditions as a reaction temperature of 67°C, an acid-to-alcohol molar ratio of 1:15, a reaction time of 4 hours, and a catalyst dosage equal to 7% of the mass of lauric acid.[4]

-

Catalyst Recycling : After the reaction, the solid cerium phosphotungstate catalyst can be separated from the this compound. The catalyst can be dissolved in water, and the pH adjusted to <1 with hydrochloric acid. Evaporation of the solution yields recrystallized cerium phosphotungstate that can be reused.[4]

Data Presentation: Reaction Parameter Optimization

The efficiency of this compound synthesis is highly dependent on various reaction parameters. The following tables summarize the quantitative data from different studies on the optimization of these parameters.

| Catalyst | Molar Ratio (Methanol:Lauric Acid) | Catalyst Dosage (% w/w of Lauric Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| [Hnmp]HSO₄ | 7.68:1 | 5.23 | 70 | 2.27 | 98.58 (Conversion) | [5] |

| [Hnmp]HSO₄ | 6:1 | 5 | 70 | 2 | 97.41 (Yield) | [1] |

| Cerium Phosphotungstate | 15:1 | 7 | 67 | 4 | >97.0 (Conversion) | [4] |

| Sulfuric Acid (H₂SO₄) | 3:1 | 5 | 100 | 4 | ~95 (Conversion) | [6] |

Table 1: Comparison of Optimal Reaction Conditions for this compound Synthesis.

The effect of individual parameters on the conversion of lauric acid using the [Hnmp]HSO₄ catalyst is detailed below.

| Parameter | Value | Lauric Acid Conversion (%) |

| Catalyst Dosage (%) | 1 | ~85 |

| 2.5 | ~92 | |

| 5 | ~96 | |

| 7.5 | ~97 | |

| 10 | ~97.5 | |

| Methanol/Lauric Acid Molar Ratio | 1:1 | ~75 |

| 3:1 | ~90 | |

| 6:1 | ~96.9 | |

| 9:1 | ~96 | |

| Reaction Temperature (°C) | 55 | ~89 |

| 70 | ~97.1 | |

| 85 | ~96 | |

| 100 | ~95 | |

| Reaction Time (h) | 1 | ~80 |

| 2 | ~90 | |

| 4 | ~97 | |

| 6 | ~98 | |

| 8 | ~98.5 |

Table 2: Effect of Varying Reaction Parameters on Lauric Acid Conversion using [Hnmp]HSO₄ Catalyst. [3][6]

Visualizations

To further elucidate the synthesis process, the following diagrams have been generated.

Caption: Reaction scheme for the acid-catalyzed esterification of lauric acid with methanol.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: Key factors influencing the equilibrium of the esterification reaction.

References

- 1. jocpr.com [jocpr.com]

- 2. scispace.com [scispace.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Optimization and kinetic study of this compound synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate (also known as methyl dodecanoate) is the methyl ester of lauric acid, a saturated fatty acid with a 12-carbon chain. It is a key oleochemical derived from natural sources such as coconut and palm kernel oil. Due to its biocompatibility, biodegradability, and specific physicochemical properties, this compound serves as a versatile compound in various industries, including cosmetics, food, and pharmaceuticals. In the context of drug development, it is gaining attention as a potential excipient, solvent, and a precursor for synthesizing bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.

Physical Properties of this compound

This compound is a colorless to slightly yellow, oily liquid at room temperature with a characteristic fatty or waxy odor. Its key physical properties are summarized in the tables below.

General and Thermal Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₃H₂₆O₂ | - | |

| Molecular Weight | 214.34 | g/mol | |

| Melting Point | 4 - 6 | °C | |

| Boiling Point | 261 - 263 | °C (at 760 mmHg) | |

| Flash Point | >110 | °C |

Density and Optical Properties

| Property | Value | Units | Conditions | Reference(s) |

| Density | 0.870 | g/mL | at 25 °C | |

| Refractive Index | 1.430 - 1.434 | - | at 20 °C |

Solubility and Other Properties

| Property | Value | Units | Conditions | Reference(s) |

| Solubility in Water | Insoluble (0.8841 mg/L est.) | mg/L | at 25 °C | |

| Solubility in Organic Solvents | Soluble | - | Alcohol, Ether, Acetone | |

| Vapor Pressure | 0.011 | mmHg | at 25 °C (est.) | |

| logP (o/w) | 5.41 | - | - |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester functional group. It can undergo several key reactions, making it a valuable intermediate in organic synthesis.

Hydrolysis

This compound can be hydrolyzed to yield lauric acid and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). Base-catalyzed hydrolysis, or saponification, is commonly used to produce soaps.

Reaction Scheme: CH₃(CH₂)₁₀COOCH₃ + NaOH → CH₃(CH₂)₁₀COONa + CH₃OH

Transesterification

Transesterification is a crucial reaction for the production of biodiesel, where the methyl group of this compound is exchanged with another alcohol, typically in the presence of a catalyst. It is also the fundamental reaction for converting triglycerides into fatty acid methyl esters.

Reaction Scheme (example with ethanol): CH₃(CH₂)₁₀COOCH₃ + CH₃CH₂OH ⇌ CH₃(CH₂)₁₀COOCH₂CH₃ + CH₃OH

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and determination of the properties of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from lauric acid and methanol using an acid catalyst.

Materials:

-

Lauric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or a solid acid catalyst like cerium phosphotungstate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine lauric acid and a molar excess of anhydrous methanol (e.g., a 1:15 molar ratio of acid to alcohol).

-

Slowly add a catalytic amount of concentrated sulfuric acid (or an alternative acid catalyst).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-18 hours, depending on the catalyst).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the excess methanol using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure, collecting the fraction at the appropriate boiling point.

Figure 1: Fischer Esterification Workflow for this compound Synthesis.

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of fatty acid methyl esters (FAMEs), including this compound.

Instrumentation:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane or heptane) to an appropriate concentration (e.g., 1-5%). If analyzing a mixture, a FAME standard mix should be used for peak identification.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the this compound peak by comparing its retention time to that of a known standard. The peak area can be used for quantitative analysis.

Standardized Methods for Physical Property Determination

For rigorous and reproducible measurements of physical properties, standardized methods from organizations like ASTM International and the American Oil Chemists' Society (AOCS) are recommended.

-

Melting Point: AOCS Official Method Cc 1-25 (Capillary Tube Method) or AOCS Official Method Cj 1-94 (DSC Method) can be adapted. The sample is cooled to allow crystallization and then slowly heated in a capillary tube or DSC until it becomes completely clear and liquid.

-

Density: ASTM D1298 describes the determination of density of petroleum products using a hydrometer. This method can be applied to this compound.

-

Viscosity: ASTM D445 provides a standard test method for kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Refractive Index: ASTM D1218 or AOCS Official Method Cc 7-25 can be used. These methods detail the use of a refractometer to measure the refractive index of hydrocarbons and fats/oils, respectively.

Biological Activity and Signaling Pathways

While this compound itself is often considered biologically inert and is used as a solvent or excipient in drug formulations, its biological effects can be largely attributed to its hydrolysis product, lauric acid . In a biological system, esterases can convert this compound back into lauric acid, which is known to interact with specific cellular signaling pathways. This positions this compound as a potential prodrug or delivery vehicle for lauric acid.

Lauric Acid-Induced Apoptosis in Cancer Cells

Recent studies have shown that lauric acid can induce apoptosis (programmed cell death) in cancer cells. This is mediated through a signaling cascade that involves the generation of Reactive Oxygen Species (ROS).

Signaling Pathway:

-

Lauric acid treatment increases intracellular ROS levels.

-

Elevated ROS leads to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR).

-

Activated EGFR triggers the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

-

This cascade culminates in the phosphorylation of the transcription factor c-Jun and increased expression of c-fos, which are involved in regulating cell proliferation and apoptosis.

-

Additionally, lauric acid can induce the expression of the cell cycle inhibitor p21 in a p53-independent manner, further contributing to its pro-apoptotic effects.

Figure 2: Lauric Acid-Induced Apoptotic Signaling Pathway in Cancer Cells.

Lauric Acid and Toll-Like Receptor 4 (TLR4) Signaling

Lauric acid has also been identified as an activator of Toll-like receptor 4 (TLR4), a receptor involved in the innate immune response. This interaction has implications for metabolism and inflammation.

Signaling Pathway:

-

Lauric acid binds to and activates TLR4 on the cell surface.

-

Activation of TLR4 initiates a downstream signaling cascade (e.g., involving MyD88-dependent and TRIF-dependent pathways, though the specifics can be cell-type dependent).

-

This signaling can lead to the activation of transcription factors like NF-κB and AP-1.

-

In skeletal muscle cells, this has been shown to promote a shift towards glycolytic fiber types by increasing the expression of genes involved in glycolysis.

Figure 3: Lauric Acid-Mediated TLR4 Signaling Pathway.

Conclusion

This compound is a multifaceted compound with well-defined physical and chemical properties that make it suitable for a wide range of applications. Its role in the pharmaceutical industry is evolving from a simple excipient to a compound of interest for its potential biological activities, primarily through its hydrolysis to lauric acid. The ability of lauric acid to modulate key signaling pathways involved in apoptosis and cellular metabolism opens up new avenues for research and development. This technical guide serves as a foundational resource for professionals seeking to understand and utilize this compound in their scientific endeavors, providing the necessary data and protocols to support further innovation.

The Natural Abundance and Analysis of Methyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate (methyl dodecanoate) is the methyl ester of lauric acid, a saturated fatty acid with a 12-carbon chain. This compound and its precursor are found across a diverse range of natural sources, from tropical oils to mammalian milk and even as a signaling molecule in insects. Its versatile chemical properties make it a valuable molecule in various industrial applications, including the production of detergents, emulsifiers, and as a flavoring agent.[1][2] In the context of life sciences, understanding the natural occurrence, biosynthesis, and metabolism of this compound is crucial for exploring its physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Occurrence of this compound

This compound is found in a variety of natural matrices, often as a volatile or semi-volatile compound contributing to the aroma and flavor profile of foods and other biological materials. Its primary natural reservoir is in the form of lauric acid triglycerides in certain plant-based oils.

Plant Kingdom

The most significant natural source of lauric acid, the precursor to this compound, is coconut oil , where it constitutes a substantial portion of the fatty acid profile.[3][4] While direct data for this compound concentrations are often intertwined with the overall fatty acid composition, the abundance of lauric acid in these sources is a strong indicator of the potential for this compound presence, especially upon esterification or as a natural volatile. Other plant sources also contain notable amounts of lauric acid.

| Plant Source | Common Name | Lauric Acid (C12:0) Content (% of total fatty acids) | Reference |

| Cocos nucifera | Coconut Oil | 44.6 - 52 | [3][5] |

| Elaeis guineensis | Palm Kernel Oil | ~48 | [6] |

| Cuphea species | Cuphea Oil | 24 - 95 (variable by species) |

This compound has also been identified as a volatile component in various fruits and plants, contributing to their characteristic aroma.

| Plant Source | Common Name/Part | Presence of this compound | Reference |

| Musa sapientum | Banana Peel | Identified as a volatile compound | [1][7] |

| Vitis labrusca | Concord Grape | Reported as a flavor component | [8] |

| Ananas comosus | Pineapple | Reported as a flavor component | [8] |

| Capsicum frutescens | Red Chilli | Reported as a flavor component | [8] |

| Mandragora autumnalis | Mandrake | Reported as a constituent | [8] |

| Citrus iyo | Iyo Tangor | Reported as a constituent | [8] |

Animal Kingdom

In the animal kingdom, lauric acid, and consequently the potential for this compound, is found in milk fats. Human milk contains lauric acid, with its concentration varying depending on the stage of lactation and maternal diet.

| Animal Source | Sample Type | Lauric Acid (C12:0) Content (% of total fatty acids) | Reference |

| Homo sapiens | Mature Human Milk | 5.0 - 5.1 | [9] |

| Homo sapiens | Transitional Human Milk | ~3.5 - 6.0 | [10] |

Furthermore, this compound has been identified as a crucial signaling molecule in the animal kingdom, acting as an aggregation and mating pheromone in certain insects, such as the fruit fly Drosophila melanogaster.[11][12]

Biosynthesis and Metabolism

Plant Fatty Acid Biosynthesis

The biosynthesis of lauric acid, the precursor to this compound, occurs in the plastids of plant cells through the fatty acid synthase (FAS) complex. The process begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction steps, adding two-carbon units in each cycle. The formation of methyl esters can occur through enzymatic or non-enzymatic processes from the free fatty acid.

Mammalian Metabolism of Fatty Acid Methyl Esters

When ingested, fatty acid methyl esters like this compound are metabolized. They are primarily hydrolyzed to the corresponding free fatty acid (lauric acid) and methanol. The lauric acid can then enter the fatty acid metabolic pathways, where it can be used for energy production via β-oxidation or incorporated into other lipids.[13]

Experimental Protocols

The analysis of this compound in natural sources typically involves extraction of lipids, derivatization of fatty acids to their methyl esters (if not already in that form), and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).

Supercritical Fluid Extraction (SFE) of Lipids from Plant Material

Supercritical fluid extraction using carbon dioxide (scCO₂) is an environmentally friendly and efficient method for extracting lipids from solid matrices.[14][15][16]

Methodology:

-

Sample Preparation: The plant material (e.g., seeds, leaves) is dried to a low moisture content and ground to a fine powder to increase the surface area for extraction.

-

SFE System: A laboratory-scale SFE system is used, consisting of a CO₂ source, a pump to bring the CO₂ to supercritical pressure, an extraction vessel containing the sample, and a back-pressure regulator to maintain the desired pressure.

-

Extraction Parameters:

-

Pressure: Typically ranges from 200 to 400 bar.

-

Temperature: Usually between 40 and 60 °C.

-

CO₂ Flow Rate: Adjusted based on the extractor volume and sample size.

-

Co-solvent (optional): A small percentage of a polar solvent like ethanol can be added to the CO₂ to enhance the extraction of more polar lipids.

-

-

Lipid Collection: After passing through the extraction vessel, the scCO₂ containing the extracted lipids is depressurized, causing the CO₂ to return to a gaseous state and the lipids to precipitate in a collection vessel.

-

Post-Extraction: The collected lipid extract is weighed to determine the extraction yield and can then be used for further analysis.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For samples where lauric acid is present as a free fatty acid or in glycerides, derivatization to its methyl ester is necessary for GC analysis. A common method is acid-catalyzed esterification using boron trifluoride (BF₃) in methanol.[17][18]

Methodology:

-

Sample Preparation: Weigh approximately 10-25 mg of the extracted lipid into a screw-capped glass tube with a PTFE liner.

-

Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.

-

Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100 °C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically for specific sample types.

-

Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane or heptane).

-

Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Allow the layers to separate.

-

Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.[19][20]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar phase like polyethylene glycol or a non-polar phase like 5% phenyl methylpolysiloxane) coupled to a mass spectrometer.

-

Injection: Inject 1 µL of the FAMEs solution into the GC inlet in split or splitless mode.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library (e.g., NIST).

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. An internal standard can be used for more accurate quantification.

-

Conclusion

This compound is a naturally occurring fatty acid methyl ester with a widespread distribution in both the plant and animal kingdoms. Its primary precursor, lauric acid, is abundant in commercially important oils like coconut and palm kernel oil. The analytical determination of this compound relies on robust chromatographic techniques, primarily GC-MS, following appropriate extraction and derivatization procedures. A thorough understanding of its natural sources, biosynthesis, and metabolism is essential for professionals in research and drug development to harness its potential in various applications. The methodologies and data presented in this guide provide a solid foundation for further scientific exploration of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.flvc.org [journals.flvc.org]

- 3. researchgate.net [researchgate.net]

- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 5. ijert.org [ijert.org]

- 6. Metabolism of topically applied fatty acid methyl esters in BALB/C mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-MS analysis of bioactive components from banana peel(Musa sapientum peel) | Semantic Scholar [semanticscholar.org]

- 8. This compound | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | A longitudinal study of fatty acid profiles, macronutrient levels, and plasmin activity in human milk [frontiersin.org]

- 10. econtent.hogrefe.com [econtent.hogrefe.com]

- 11. Pheromones mediating copulation and attraction in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CAS:111-82-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Uptake of long-chain fatty acid methyl esters by mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lucris.lub.lu.se [lucris.lub.lu.se]

- 15. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 19. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Solubility of Methyl Laurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl laurate in various organic solvents. Due to its nature as a fatty acid methyl ester (FAME), this compound sees extensive use as an intermediate in the manufacturing of detergents, emulsifiers, wetting agents, stabilizers, lubricants, plasticizers, and in the formulation of cosmetics and pharmaceuticals. A thorough understanding of its solubility is critical for process design, formulation development, and quality control in these applications.

Quantitative Solubility Data

This compound, a colorless to pale yellow liquid, is generally characterized by its high solubility in a wide range of organic solvents and its practical insolubility in water. While many sources describe this compound as "miscible" with common organic solvents, detailed quantitative data with temperature dependence is not extensively tabulated in publicly available literature. However, based on available information and the behavior of similar fatty acid methyl esters, the following table summarizes its solubility characteristics.

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Data (at specific temperatures, where available) |

| Alcohols | |||

| Methanol | 5.1 | Soluble | Vapor-liquid equilibrium data suggests high solubility.[1] |

| Ethanol | 4.3 | Miscible[2] | Miscible at ambient temperatures. |

| Ketones | |||

| Acetone | 5.1 | Miscible[2] | Miscible at ambient temperatures. |

| Ethers | |||

| Diethyl Ether | 2.8 | Miscible[2] | Miscible at ambient temperatures. |

| Hydrocarbons | |||

| n-Hexane | 0.1 | Soluble | FAMEs are generally soluble in hydrocarbons. |

| Chlorinated Solvents | |||

| Chloroform | 4.1 | Soluble | FAMEs show good solubility in chloroform. |

| Carbon Tetrachloride | 1.6 | Soluble | - |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. For "Soluble," the exact concentration limits are not always specified in the available literature. The solubility of this compound, like most solutes, is expected to increase with temperature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is suitable for determining the concentration of a non-volatile solute in a volatile solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight caps (e.g., screw-cap glass vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Using a pipette, add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature.

-

Agitate the vials (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation of the solute.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.

-

Periodically remove the vial from the oven, cool it in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as:

-

g of this compound / 100 g of solvent

-

g of this compound / 100 mL of solvent

-

Mole fraction (moles of this compound / total moles)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This guide provides a foundational understanding of this compound's solubility in organic solvents and a practical methodology for its determination. For specific applications, it is recommended to perform experimental measurements under the precise conditions of interest.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Methyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core thermodynamic properties of methyl laurate (also known as methyl dodecanoate), a fatty acid methyl ester with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. This document compiles essential quantitative data, details the experimental methodologies for their determination, and offers visual representations of key experimental workflows.

Core Thermodynamic and Physical Properties

This compound (C₁₃H₂₆O₂) is a colorless liquid with a faint, fatty odor. A comprehensive understanding of its thermodynamic behavior is crucial for process design, formulation development, and ensuring product stability and efficacy.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound, compiled from various experimental studies.

Table 1: Fundamental Physical and Thermal Properties

| Property | Value | Units | Conditions |

| Molecular Weight | 214.34 | g/mol | - |

| Melting Point | 4 - 5.2 | °C | 760 mmHg |

| Boiling Point | 261 - 267 | °C | 760 mmHg |

| Flash Point | > 110 | °C | Closed Cup |

| Refractive Index | 1.431 - 1.433 | - | @ 20 °C |

Table 2: Density as a Function of Temperature

| Temperature (°C) | Density (g/mL) |

| 20 | 0.870 - 0.872 |

| 25 | 0.87 |

Note: Density of this compound has been experimentally measured over a range of temperatures, generally showing a linear decrease with increasing temperature.

Table 3: Viscosity as a Function of Temperature

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 20 | ~3.6 |

Note: Viscosity decreases significantly with increasing temperature.

Table 4: Enthalpy and Entropy Data

| Property | Value | Units | Notes |

| Enthalpy of Fusion (of ML-LA eutectic) | 185.43 | J/g | Value for a eutectic mixture of this compound and lauric acid; serves as an approximation. |

| Enthalpy of Vaporization | Derived from vapor pressure data | kJ/mol | Not directly measured in most cited literature, but can be calculated using the Clausius-Clapeyron equation from vapor pressure measurements at different temperatures. |

| Specific Heat Capacity (Liquid) | Correlation available | J/(mol·K) | A general correlation for saturated fatty acid alkyl esters is available, though specific experimental data for pure this compound is limited. |

Table 5: Vapor Pressure Data

| Temperature (°C) | Vapor Pressure (mmHg) |

| 25 | 0.0055 - 0.011 |

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on precise and well-defined experimental methodologies. The following sections detail the common protocols used for key measurements.

Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

The enthalpy of fusion, which is the heat absorbed by a substance as it melts, is a critical parameter for understanding phase transitions.

Methodology: A differential scanning calorimeter is used to measure the heat flow to or from a sample as a function of temperature or time.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Experimental Run: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a controlled rate (e.g., 10 °C/min) through the melting point of this compound.

-

Data Analysis: The heat flow versus temperature is plotted. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The temperature at the peak of the endotherm is taken as the melting point.

Determination of Thermal Conductivity by the Transient Hot Wire Method

Thermal conductivity measures a material's ability to conduct heat. The transient hot wire method is a common and accurate technique for liquids.

Methodology:

-

Apparatus: A thin platinum wire is submerged vertically in the liquid this compound sample. This wire acts as both a heating element and a temperature sensor.

-

Measurement Principle: A constant electrical current is passed through the wire for a short duration, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding liquid.

-

Data Acquisition: The change in the wire's resistance over time is measured, which is then correlated to its temperature change.

-

Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. This transient measurement minimizes the effects of convection.

Determination of Vapor Pressure

Vapor pressure is a key property for understanding volatility and is essential for distillation and purification processes.

Methodology (Static Method):

-

Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

-

Equilibrium: The sample is heated to a specific temperature and allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured.

-

Temperature Variation: The process is repeated at various temperatures to obtain a vapor pressure curve. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

A Spectroscopic Guide to Methyl Laurate: NMR, IR, and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl laurate, a fatty acid methyl ester widely used in the chemical and pharmaceutical industries. This document details the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | -O-CH ₃ (Methyl ester) |

| 2.30 | t | 2H | -CH ₂-C=O (α-methylene) |

| 1.62 | p | 2H | -CH ₂-CH₂-C=O (β-methylene) |

| 1.28 | m | 16H | -(CH ₂)₈- |

| 0.88 | t | 3H | -CH ₃ (Terminal methyl) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C =O (Ester carbonyl) |

| 51.4 | -O-C H₃ (Methyl ester) |

| 34.1 | -C H₂-C=O (α-methylene) |

| 31.9 | -(C H₂)ₙ- |

| 29.6 | -(C H₂)ₙ- |

| 29.4 | -(C H₂)ₙ- |

| 29.3 | -(C H₂)ₙ- |

| 29.2 | -(C H₂)ₙ- |

| 25.0 | -C H₂-CH₂-C=O (β-methylene) |

| 22.7 | -C H₂-CH₃ |

| 14.1 | -C H₃ (Terminal methyl) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (alkane, asymmetric) |

| 2854 | Strong | C-H stretch (alkane, symmetric) |

| 1743 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (methylene) |

| 1435 | Medium | C-H bend (methyl ester) |

| 1168 | Strong | C-O stretch (ester) |

Sample form: Neat liquid

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 214 | ~5 | [M]⁺ (Molecular ion) |

| 183 | ~15 | [M - OCH₃]⁺ |

| 143 | ~10 | [CH₃OC(O)(CH₂)₂]⁺ |

| 87 | ~70 | [CH₃OC(O)CH₂CH₂]⁺ |

| 74 | 100 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 55 | ~40 | [C₄H₇]⁺ |

| 43 | ~50 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though it is less critical for qualitative analysis.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 220 ppm is standard.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is recommended for liquid samples.

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface, ensuring the crystal is completely covered.

-

Spectrum Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning: After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fatty acid methyl esters. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration. A split ratio of 20:1 is common.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for confirmation. The fragmentation pattern can be analyzed to provide structural information.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide on the Biodegradability and Environmental Fate of Methyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate (CAS No. 111-82-0), the methyl ester of lauric acid, is a fatty acid methyl ester (FAME) with wide applications in the cosmetic, food, and pharmaceutical industries. Its use as an emollient, surfactant, and flavoring agent necessitates a thorough understanding of its environmental behavior to ensure its safe and sustainable use. This technical guide provides a comprehensive overview of the biodegradability and environmental fate of this compound, consolidating key data, experimental methodologies, and degradation pathways.

Physicochemical Properties

The environmental distribution and fate of a chemical are significantly influenced by its physicochemical properties. This compound is a colorless liquid with low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition to soil and sediment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H26O2 | |

| Molecular Weight | 214.34 g/mol | |

| Melting Point | 5.2 °C | |

| Boiling Point | 267 °C | |

| Water Solubility | < 4.40 mg/L at 20 °C | |

| Vapor Pressure | 0.161 Pa at 25 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 6.5 at 25 °C | |

| Soil Adsorption Coefficient (log Koc) | 3.11 (calculated) | |

| Henry's Law Constant | 302 Pa m³/mol at 25 °C |

Biodegradability

Aerobic Biodegradation in Water

A study conducted by the Japanese Ministry of Economy, Trade and Industry (METI) in 1995 demonstrated that this compound achieved 78% biodegradation in 28 days in a Modified MITI Test (OECD 301C). This level of degradation is above the 60% threshold required to classify a substance as readily biodegradable.

Table 2: Summary of Ready Biodegradability Data for this compound

| Test Guideline | Inoculum | Test Substance Concentration | Duration | Biodegradation | Classification | Reference |

| OECD 301C (Modified MITI Test) | Activated sludge (mixture of sewage, soil, and natural water) | 100 mg/L | 28 days | 78% (by BOD) | Readily Biodegradable |

Experimental Protocol: OECD Guideline 301C (Modified MITI Test I)

This test method evaluates the ready biodegradability of a chemical substance by measuring the biochemical oxygen demand (BOD).

1. Test System:

-

Apparatus: Closed respirometer with a device for measuring oxygen consumption.

-

Test Medium: A mineral salt medium containing essential inorganic nutrients.

-

Inoculum: Activated sludge from a wastewater treatment plant receiving predominantly domestic sewage. For the specific this compound study, a mixture of sewage, soil, and natural water was used. The concentration of the activated sludge was 30 mg/L.

-

Test Substance Concentration: The test substance, this compound, was added at a concentration of 100 mg/L.

-

Reference Substance: A readily biodegradable substance, such as aniline, is run in parallel to validate the test system.

2. Procedure:

-

The test substance and inoculum are added to the mineral medium in the respirometer flasks.

-

Control flasks containing only the inoculum and the mineral medium are prepared to measure endogenous respiration.

-

The flasks are incubated in the dark at a constant temperature of 25 ± 1°C for 28 days.

-

The consumption of oxygen is measured continuously or at frequent intervals.

3. Data Analysis:

-

The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).

-

A substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period.

Caption: Workflow for the OECD 301C Modified MITI Test.

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Abiotic Degradation

Hydrolysis: this compound can undergo hydrolysis to form lauric acid and methanol. This process is pH-dependent. At a neutral pH of 7, the estimated half-life for hydrolysis is approximately 7.28 years, indicating that this is not a primary degradation pathway under typical environmental conditions. However, under more alkaline conditions (pH 9), the hydrolysis rate increases significantly, with a measured half-life of 5.14 days.

Atmospheric Photo-oxidation: In the atmosphere, this compound is expected to exist primarily in the vapor phase. It can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 29 hours, suggesting that it is readily removed from the atmosphere.

Table 3: Abiotic Degradation of this compound

| Degradation Process | Compartment | Half-life | Conditions |

| Hydrolysis | Water | 7.28 years (estimated) | pH 7 |

| Hydrolysis | Water | 5.14 days | pH 9, 25 °C |

| Photo-oxidation | Atmosphere | 29 hours (estimated) | Reaction with hydroxyl radicals |

Biotic Degradation Pathway

The primary mechanism for the environmental degradation of this compound is microbial action. The biodegradation is initiated by enzymatic hydrolysis, followed by the degradation of the resulting lauric acid and methanol.

-

Primary Biodegradation (Hydrolysis): The ester linkage of this compound is cleaved by esterase enzymes produced by microorganisms, yielding lauric acid and methanol.

-

Ultimate Biodegradation:

-

Lauric Acid: This long-chain fatty acid is then metabolized by microorganisms through the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units.

-

Methanol: The single-carbon alcohol is readily utilized by a wide range of microorganisms as a carbon and energy source.

-

-

Mineralization: The acetyl-CoA units from β-oxidation enter the citric acid cycle, ultimately being mineralized to carbon dioxide and water.

Methodological & Application

Application Notes and Protocols: Utilizing Methyl Laurate as an Internal Standard in Gas Chromatography for Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, food science, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the separation and quantification of fatty acids, which are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to improve volatility and chromatographic performance.

The use of an internal standard (IS) is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response. Methyl laurate (the methyl ester of lauric acid, C12:0) serves as an excellent internal standard for the analysis of a wide range of FAMEs. Its properties, including high purity, stability, and a retention time that typically does not interfere with common fatty acids of interest, make it a reliable choice for researchers.

These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of FAMEs by GC-FID. Detailed protocols for sample preparation and analysis are provided, along with essential data for accurate quantification.

Key Advantages of Using this compound as an Internal Standard

Employing this compound as an internal standard in your GC-FID analysis of fatty acids offers several key benefits:

-

Improved Precision and Accuracy: Normalizing the peak areas of target analytes to the peak area of this compound significantly reduces the relative standard deviation (RSD) of the measurements, leading to more reliable and reproducible results.[1]

-

Correction for Volume Errors: It effectively compensates for minor variations in the volume of sample injected into the gas chromatograph.

-

Compensation for Sample Loss: It accounts for potential loss of analytes during the multi-step sample preparation and derivatization process.

-

Elution in a Strategic Chromatographic Region: this compound typically elutes in a region of the chromatogram that is free from interference by common short-chain and long-chain fatty acid methyl esters, ensuring accurate integration of its peak.

Data Presentation

For accurate quantification of fatty acid methyl esters using this compound as an internal standard, relative response factors (RRFs) are essential. The RRF corrects for the difference in the detector's response to the analyte compared to the internal standard.

Theoretical Relative Response Factors (RRFs) of Common FAMEs to this compound

The following table provides the calculated theoretical relative response factors (RRFs) for a range of common fatty acid methyl esters relative to this compound. These values are derived from the effective carbon number (ECN) concept, which provides a strong theoretical basis for the FID response. The RRF is calculated using the formula:

RRF = (ECNanalyte / MWanalyte) / (ECNIS / MWIS)

Where:

-

ECNanalyte is the effective carbon number of the analyte FAME.

-

MWanalyte is the molecular weight of the analyte FAME.

-

ECNIS is the effective carbon number of this compound (internal standard).

-

MWIS is the molecular weight of this compound (internal standard).

Table 1: Theoretical Relative Response Factors (RRF) for Common Fatty Acid Methyl Esters Relative to this compound

| Fatty Acid Methyl Ester (FAME) | Abbreviation | Molecular Weight ( g/mol ) | Effective Carbon Number (ECN) | Theoretical RRF (to this compound) |

| Methyl Butyrate | C4:0-Me | 102.13 | 3.45 | 1.10 |

| Methyl Caproate | C6:0-Me | 130.18 | 5.45 | 1.08 |

| Methyl Caprylate | C8:0-Me | 158.24 | 7.45 | 1.06 |

| Methyl Caprate | C10:0-Me | 186.30 | 9.45 | 1.03 |

| This compound (IS) | C12:0-Me | 214.35 | 11.45 | 1.00 |

| Methyl Myristate | C14:0-Me | 242.41 | 13.45 | 0.98 |

| Methyl Palmitate | C16:0-Me | 270.46 | 15.45 | 0.96 |

| Methyl Palmitoleate | C16:1-Me | 268.44 | 15.25 | 0.97 |

| Methyl Stearate | C18:0-Me | 298.51 | 17.45 | 0.95 |

| Methyl Oleate | C18:1-Me | 296.49 | 17.25 | 0.95 |

| Methyl Linoleate | C18:2-Me | 294.47 | 17.05 | 0.96 |

| Methyl Linolenate | C18:3-Me | 292.46 | 16.85 | 0.96 |

| Methyl Arachidate | C20:0-Me | 326.57 | 19.45 | 0.94 |

| Methyl Eicosapentaenoate | C20:5-Me | 316.48 | 18.45 | 0.96 |

| Methyl Behenate | C22:0-Me | 354.62 | 21.45 | 0.93 |

| Methyl Docosahexaenoate | C22:6-Me | 342.52 | 20.25 | 0.94 |

| Methyl Lignocerate | C24:0-Me | 382.68 | 23.45 | 0.92 |

Note: It is recommended to experimentally verify these RRFs using certified standards to account for specific instrument performance.

Impact of Internal Standard on Precision

The use of this compound as an internal standard significantly improves the precision of FAME quantification. The following table illustrates the reduction in relative standard deviation (RSD) when peak areas are normalized to the internal standard.

Table 2: Improvement in Precision with this compound as Internal Standard

| Analyte | RSD without IS (%) | RSD with IS (this compound) (%) |

| Methyl Myristate | 1.05 | 0.425 |

| Methyl Palmitate | 1.80 | 0.779 |

| Methyl Stearate | 1.93 | 1.10 |

| Methyl Eicosanoate | 1.72 | 1.59 |

| Methyl Behenate | 1.77 | 2.62 |

Data adapted from a study on automated FAME sample preparation.[1]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

-

Weighing: Accurately weigh approximately 100 mg of high-purity (>99.5%) this compound into a 100 mL volumetric flask.

-

Dissolving: Dissolve the this compound in hexane or another suitable organic solvent.

-

Dilution: Bring the flask to volume with the solvent and mix thoroughly. This creates a 1 mg/mL stock solution.

-